Cas no 1617-40-9 (2-Pentenoic acid,2-methyl-, ethyl ester, (2E)-)
1617-40-9 structure
Product Name:2-Pentenoic acid,2-methyl-, ethyl ester, (2E)-
Numero CAS:1617-40-9
MF:C8H14O2
MW:142.195562839508
CID:215239
PubChem ID:6436311
Update Time:2025-04-19
2-Pentenoic acid,2-methyl-, ethyl ester, (2E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Pentenoic acid,2-methyl-, ethyl ester, (2E)-
- ethyl 2-methylpent-2-enoate
- ethyl (2E)-2-methylpent-2-enoate
- Ethyl (E)-2-methylpent-2-en-1-oate
- Ethyl (E)-2-methyl-2-pentenoate
- ETHYL TRANS-2-METHYL-2-PENTENOATE
- (E)-2-Methyl-2-pentenoic acid ethyl ester
- NS00082049
- 2-Pentenoic acid, 2-methyl-, ethyl ester
- 58625-96-0
- ethyl 2-methyl-2-pentenoate
- ETHYL 2-METHYL-2-PENTENOATE, TRANS-
- (E)-2-methyl-pent-2-enoic acid ethyl ester
- HYQYCHQAUPHFKX-VOTSOKGWSA-N
- AKOS006237400
- ethyl (2E)-2-methyl-2-pentenoate
- EINECS 216-574-2
- A831954
- UNII-Q01A9HRA5X
- Q27286829
- ethyl (E)-2-methylpent-2-enoate
- ETHYL TRANS-2-METHYL-2-PENTENOATE [FHFI]
- (E)-ethyl 2-methylpent-2-enoate
- FEMA NO. 4290
- DTXSID6074962
- LMFA07010885
- ethyl 2-methyl-2(E)-pentenoate
- 1617-40-9
- Ethyl 2-methyl-2-pentenoate, (2E)-
- 2-Pentenoic acid, 2-methyl-, ethyl ester, (E)-
- Ethyl 2-methylpent-2-en-1-oate
- 2-PENTENOIC ACID, 2-METHYL-, ETHYL ESTER, (2E)-
- Q01A9HRA5X
- SCHEMBL134789
- CHEBI:180291
- EINECS 261-367-2
- (2E)-ethyl 2-methyl-2-pentenoate
- DTXSID101301931
-
- Inchi: 1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+
- Chiave InChI: HYQYCHQAUPHFKX-VOTSOKGWSA-N
- Sorrisi: O(CC)C(/C(/C)=C/CC)=O
Proprietà calcolate
- Massa esatta: 142.09938
- Massa monoisotopica: 142.09938
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 4
- Complessità: 136
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 0.902±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 171.6±9.0 ºC (760 Torr),
- Punto di infiammabilità: 59.6±9.2 ºC,
- Indice di rifrazione: 1.431
- Solubilità: Leggermente solubile (3 g/l) (25°C),
- FEMA: 4290 | ETHYL TRANS-2-METHYL-2-PENTENOATE
2-Pentenoic acid,2-methyl-, ethyl ester, (2E)- Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
1617-40-9 (2-Pentenoic acid,2-methyl-, ethyl ester, (2E)-) Prodotti correlati
- 14316-68-8(2-Butenoic acid,2-methyl-, 1,1'-anhydride, (2E,2'E)-)
- 58625-96-0(2-Pentenoic acid,2-methyl-, ethyl ester)
- 5837-78-5(Ethyl tiglate)
- 1567-14-2(2-Methyl (E)-2-Methyl-2-pentenoate)
- 61692-83-9(Propyl tiglate)
- 7785-33-3(Geranyl tiglate)
- 8000-46-2(geranium oil from pelargonium grave-olens)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso